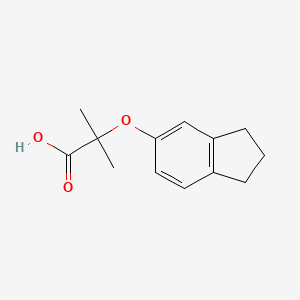

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOIJAUCGQUMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364169 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667414-05-3 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the synthesis, purification, structural elucidation, and biological evaluation of the novel chemical entity, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. In the absence of existing literature on this specific molecule, this document serves as a first-principles guide, leveraging established synthetic methodologies and well-regarded biological assays. The structural components of the target molecule—a 2,3-dihydro-1H-inden-5-ol (5-hydroxyindan) core linked via an ether bridge to a 2-methylpropanoic acid moiety—suggest a potential role as a modulator of peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors pivotal in metabolic regulation. Consequently, this guide provides detailed protocols for its synthesis via Williamson ether synthesis, subsequent hydrolysis, and rigorous characterization using modern spectroscopic techniques. Furthermore, a comprehensive suite of in vitro assays is detailed to ascertain its activity and selectivity towards PPAR isoforms (α, γ, and δ), laying the groundwork for future preclinical development.

Introduction and Rationale

The pursuit of novel therapeutics for metabolic syndrome, encompassing dyslipidemia, insulin resistance, and obesity, remains a cornerstone of modern drug discovery. Peroxisome proliferator-activated receptors (PPARs) have been validated as key therapeutic targets in this arena.[1] The fibrate class of drugs, which are structurally related to the 2-methylpropanoic acid motif, are PPARα agonists used to treat hypertriglyceridemia.[2] Similarly, the thiazolidinedione class of drugs are potent PPARγ agonists for the management of type 2 diabetes.

The target molecule, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, combines the fibrate-like side chain with a rigid, bicyclic indan scaffold. The indan ring system is a recognized pharmacophore present in a variety of biologically active compounds.[3] This unique combination presents a compelling hypothesis: that this molecule may exhibit novel PPAR modulator activity with a distinct selectivity and potency profile. This guide, therefore, provides the scientific and technical roadmap for exploring this hypothesis.

Chemical Synthesis and Purification

The proposed synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a two-step process commencing with commercially available precursors. The synthetic strategy is centered around the robust and well-documented Williamson ether synthesis.[4]

Reagents and Materials

| Reagent/Material | CAS Number | Supplier (Example) |

| 5-Hydroxyindan (2,3-dihydro-1H-inden-5-ol) | 1470-94-6 | Sigma-Aldrich, TCI |

| Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | Alfa Aesar, Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | 584-08-7 | Fisher Scientific |

| Acetone (anhydrous) | 67-64-1 | VWR |

| Sodium Hydroxide | 1310-73-2 | EMD Millipore |

| Hydrochloric Acid (concentrated) | 7647-01-0 | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | VWR |

| Hexanes | 110-54-3 | VWR |

| Anhydrous Magnesium Sulfate | 7487-88-9 | Sigma-Aldrich |

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate

This step involves the formation of the ether linkage via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 5-hydroxyindan and ethyl 2-bromo-2-methylpropanoate.[5]

Protocol:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxyindan (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

-

Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the ethyl ester as a clear oil.

Step 2: Hydrolysis to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[6]

Protocol:

-

Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide pellets (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the final product as a white solid.[7][8]

Expected Data Output and Interpretation

The primary output will be the EC₅₀ values for the test compound against each PPAR isoform.

| PPAR Isoform | Test Compound EC₅₀ (µM) | Positive Control EC₅₀ (µM) |

| PPARα | To be determined | (e.g., GW7647: ~0.001) |

| PPARγ | To be determined | (e.g., Rosiglitazone: ~0.05) |

| PPARδ | To be determined | (e.g., GW501516: ~0.001) |

A low EC₅₀ value indicates high potency. By comparing the EC₅₀ values across the three isoforms, the selectivity of the compound can be determined. For example, a significantly lower EC₅₀ for PPARα compared to PPARγ and PPARδ would indicate a selective PPARα agonist.

Proposed Mechanism of Action

Based on the structural analogy to fibrates, the hypothesized mechanism of action is the direct binding to and activation of one or more PPAR isoforms.

Upon activation, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Conclusion and Future Directions

This technical guide provides a comprehensive, actionable framework for the synthesis and evaluation of the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. The successful execution of the described protocols will unequivocally determine its chemical structure and in vitro activity as a PPAR modulator. Positive results from these initial studies, particularly the identification of a potent and selective activity profile, would warrant further investigation, including:

-

In vivo efficacy studies: Evaluation in animal models of dyslipidemia and diabetes. [9]* Pharmacokinetic profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

-

Safety pharmacology and toxicology studies: To determine the compound's safety profile.

The systematic approach outlined herein provides a robust foundation for the development of this promising new chemical entity.

References

- Kazutaka, S., Manato, K., Nozomi, S., Ikuhide, F., & Seiji, I. (2016). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. ChemInform, 47(8).

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Saeed, S., & Bolte, M. (2009). 5-Hydroxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3191.

- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.

- Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia.

- ScholarWorks@UNO. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.

- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.

- Tsuboyama-Kasaoka, N., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(13), 5036-5047.

- Clark, J. (2023). hydrolysis of esters. Chemguide.

- INDIGO Biosciences. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6).

- Google Patents. (n.d.).

- Adhikary, P., et al. (2021). PPAR Agonists and Metabolic Syndrome: An Established Role?. International Journal of Molecular Sciences, 22(16), 8886.

- Google Patents. (n.d.).

- INDIGO Biosciences. (n.d.).

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- BenchChem. (2025).

- Ashenhurst, J. (2022, October 27).

- Google Patents. (n.d.).

- ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one.

- BioWorld. (2024, January 4).

- Garoche, C., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. protocols.io.

- ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.

- BioDetection Systems. (n.d.). PPARgamma CALUX®.

- J-Stage. (2011). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability.

- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.

- PubChem. (n.d.). 2,3-Dihydro-1H-inden-1-one oxime.

- Tyagi, S., et al. (2011). PPARγ and human metabolic disease.

- ResearchGate. (2020).

- BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line.

- Fruchart, J. C. (2009). Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease.

- LookChem. (n.d.).

- University of Rochester Department of Chemistry. (n.d.). Ester to Acid - Common Conditions.

- Lee, C. H., et al. (2003). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. Endocrinology, 144(10), 4433-4441.

- Google Patents. (n.d.).

- Chemistry Steps. (n.d.).

- ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.

- PubMed. (2013).

- University of Rochester Department of Chemistry. (n.d.).

- ChemBK. (2024, April 9).

- NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. WebBook.

- Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9).

- ChemicalBook. (2025, September 25).

- PubChem. (n.d.). (E)-2,3-Dihydro-1H-inden-1-one oxime.

Sources

- 1. JCI - PPARγ and human metabolic disease [jci.org]

- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 9. Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

An In-depth Technical Guide to the Chemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Foreword

This technical guide provides a comprehensive overview of the chemical properties of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its synthesis, physicochemical characteristics, and spectral properties is paramount for researchers and scientists. This document synthesizes theoretical knowledge with practical insights to serve as an essential resource for professionals in the field. The information presented herein is grounded in established chemical principles and data from analogous structures, providing a robust framework for experimental design and interpretation.

Molecular Structure and Identification

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a carboxylic acid derivative characterized by an indan moiety linked via an ether bond to a 2-methylpropanoic acid group.

Chemical Structure

Caption: Chemical structure of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid |

| CAS Number | 136247-41-3 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

Synthesis

The most probable and efficient synthetic route for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is the Williamson ether synthesis.[1][2] This method involves the reaction of a phenoxide with an alkyl halide.[1][2] In this case, indan-5-ol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-methylpropanoic acid derivative.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 2-(Phenoxy)-2-methylpropanoic Acids: A Case Study on Fibrates

Introduction: Navigating the Landscape of Phenoxy-isobutyric Acids

Initial inquiries into the specific molecule, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, reveal a notable scarcity of dedicated research in publicly accessible scientific literature. This suggests that the compound may be a novel chemical entity or a less-explored analogue within a broader class of pharmacologically active molecules. However, its core structure—a 2-methylpropanoic acid linked to an aromatic ring via an ether bond—is the hallmark of the well-established and therapeutically significant fibrate class of drugs.

This guide will, therefore, pivot to a comprehensive examination of the fibrate pharmacophore, using a representative and extensively studied member of this class as a case study. By dissecting the synthesis, mechanism of action, and pharmacological profile of a model fibrate, we can provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially investigating novel analogues like 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. The principles and methodologies discussed herein are directly translatable and offer a foundational understanding of this important chemical scaffold.

The Fibrate Archetype: Structure and Therapeutic Relevance

Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for decades.[1] They are particularly effective at lowering serum triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1] The archetypal structure consists of a phenoxy-isobutyric acid backbone, which is crucial for their biological activity.

Chemical Synthesis: A Generalized Approach

The synthesis of fibrates and their analogues often follows a convergent and reliable synthetic strategy. A common method involves the Williamson ether synthesis, followed by hydrolysis of an ester precursor.

Representative Synthesis of a Fibrate Analogue

This protocol outlines a generalized, two-step synthesis for a compound structurally related to the topic of interest.

Step 1: Williamson Ether Synthesis

-

Reactants: A substituted phenol (e.g., 4-chlorophenol) and an α-bromo-isobutyrate ester (e.g., ethyl α-bromoisobutyrate).

-

Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol. A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed.

-

Procedure: a. The substituted phenol and potassium carbonate are stirred in the solvent at room temperature. b. Ethyl α-bromoisobutyrate is added dropwise to the mixture. c. The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. e. The resulting crude ester is purified by column chromatography.

Step 2: Saponification (Ester Hydrolysis)

-

Reactants: The purified ester from Step 1.

-

Reagents: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol (e.g., ethanol).

-

Procedure: a. The ester is dissolved in the ethanol-water mixture. b. The basic solution is added, and the mixture is heated to reflux. c. The reaction is monitored by TLC. d. Once the hydrolysis is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. e. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. f. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the pure fibric acid derivative.

Mechanism of Action: The PPARα Signaling Pathway

The therapeutic effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a ligand-activated transcription factor.

Upon entering the cell, the fibrate binds to and activates PPARα. This ligand-receptor complex then heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism.

Key downstream effects of PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins.

-

Increased fatty acid oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.

-

Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.

-

Increased Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) expression: These are the major apolipoproteins of HDL, leading to increased HDL synthesis and reverse cholesterol transport.

Caption: PPARα signaling pathway activated by fibrates.

Pharmacological Profile: A Quantitative Overview

The pharmacokinetic and pharmacodynamic properties of fibrates have been extensively studied. The following tables provide a summary of key parameters for a representative fibrate.

Table 1: Pharmacokinetic Properties

| Parameter | Value |

| Bioavailability | >90% |

| Protein Binding | >95% (primarily to albumin) |

| Metabolism | Primarily hepatic glucuronidation |

| Half-life | ~20 hours |

| Excretion | Mainly renal |

Table 2: Pharmacodynamic Effects on Lipid Profile

| Lipid Parameter | Average Change |

| Triglycerides | ↓ 30-50% |

| LDL Cholesterol | ↓ 5-20% |

| HDL Cholesterol | ↑ 10-20% |

| VLDL Cholesterol | ↓ 20-40% |

Experimental Protocol: In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to quantify the activation of PPARα by a test compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for full-length human PPARα

-

Expression plasmid for RXR

-

Reporter plasmid containing multiple PPREs upstream of a luciferase gene

-

Transfection reagent

-

Test compound (e.g., a fibrate analogue)

-

Positive control (e.g., Gemfibrozil)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα, RXR, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀.

Conclusion and Future Directions

While direct information on 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is limited, its structural similarity to the fibrate class of drugs provides a strong foundation for predicting its potential biological activity. The methodologies and mechanistic understanding presented in this guide offer a clear roadmap for the investigation of this and other novel phenoxy-isobutyric acid derivatives. Future research should focus on the synthesis and in vitro evaluation of this specific compound to determine its potency and efficacy as a PPARα agonist and to explore its potential as a therapeutic agent for dyslipidemia and related metabolic disorders.

References

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase . Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents . Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone . Chemistry of Natural Compounds. [Link]

-

Isobutyric acid . Wikipedia. [Link]

- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Synthesis of 2-Propoxy-5-Methylbenzoic Acid . Journal of Research of the National Bureau of Standards. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions . Pharmaceuticals. [Link]

-

Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A . Pest Management Science. [Link]

- Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.

-

Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate . Pharmaffiliates. [Link]

-

Isobutyric Acid | C4H8O2 . PubChem. [Link]

-

Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate . PubChem. [Link]

-

Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A . Pest Management Science. [Link]

-

2-Methyl-2-(4-nitrophenoxy)propanoic acid . Acta Crystallographica Section E: Structure Reports Online. [Link]

-

2-Methoxyidazoxan | C12H14N2O3 . PubChem. [Link]

-

Pharmacological Properties of 2-((R-5-chloro-4-methoxymethylindan-1-yl)-1H-imidazole (PF-3774076), a Novel and Selective alpha1A-adrenergic Partial Agonist, in in Vitro and in Vivo Models of Urethral Function . Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Molecular weight of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

An In-Depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, a member of the fibrate class of compounds. Fibrates are known for their therapeutic effects on dyslipidemia, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the molecule's chemical and physical properties, including its molecular weight, outlines potential synthetic pathways, and discusses methods for its characterization. A significant focus is placed on its mechanism of action as a PPARα agonist and the subsequent downstream effects on lipid metabolism. Furthermore, this guide presents its applications in biomedical research and drug development, alongside detailed experimental protocols for its evaluation in both in vitro and in vivo settings. This paper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the study and application of PPARα agonists.

Introduction

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a synthetic aryloxyalkanoic acid derivative. Structurally, it belongs to the fibrate class of drugs, which are widely used in the management of hyperlipidemia, particularly hypertriglyceridemia. The therapeutic efficacy of fibrates is primarily attributed to their ability to act as agonists for the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Activation of PPARα leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[1][3] The unique indane moiety in 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid distinguishes it from more common fibrates like fenofibrate and gemfibrozil, suggesting potentially novel pharmacological properties. This guide will delve into the core scientific aspects of this compound, providing a foundational resource for its study and potential therapeutic development.

Chemical and Physical Properties

The fundamental characteristics of a compound are dictated by its chemical structure. 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is composed of a 2,3-dihydro-1H-inden-5-yloxy (indanyloxy) group linked to a 2-methylpropanoic acid moiety.

Molecular Structure and Weight

The molecular formula for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is C₁₃H₁₆O₃. Based on this formula, the calculated molecular weight is approximately 220.27 g/mol .

Physicochemical Data

A summary of the key chemical and physical properties is presented in the table below. These values are critical for experimental design, including solvent selection and dosage calculations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | Calculated |

| Molecular Weight | 220.27 g/mol | Calculated |

| IUPAC Name | 2-((2,3-dihydro-1H-inden-5-yl)oxy)-2-methylpropanoic acid | - |

| CAS Number | Not available | - |

| Appearance | Likely a white to off-white solid | Predicted based on similar fibrates |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol | Predicted based on structure |

| pKa | Estimated around 4-5 for the carboxylic acid group | Predicted based on structure |

Synthesis and Characterization

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can be achieved through established organic chemistry reactions. A plausible synthetic route involves a Williamson ether synthesis followed by hydrolysis.

Synthetic Pathway

A common method for preparing aryloxyalkanoic acids is the reaction of a phenol with an α-haloalkanoic acid ester, followed by saponification of the ester.

-

Step 1: Williamson Ether Synthesis. 5-Indanol (2,3-dihydro-1H-inden-5-ol) is reacted with an ethyl 2-bromo-2-methylpropionate in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the bromide from the ester.

-

Step 2: Ester Hydrolysis. The resulting ethyl ester intermediate is then hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in an aqueous alcohol solution, followed by acidification with an acid such as hydrochloric acid (HCl).

Caption: Synthetic route for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Mechanism of Action: PPARα Agonism

The primary mechanism of action for fibrates is the activation of PPARα, a ligand-activated transcription factor.[4] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.

The PPARα Signaling Pathway

Upon binding to its ligand, such as 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, PPARα undergoes a conformational change. It then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in lipid metabolism.

Key downstream effects of PPARα activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.

-

Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

-

Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL.[5]

Caption: PPARα signaling pathway initiated by a fibrate ligand.

Applications in Research and Drug Development

As a potential PPARα agonist, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a valuable tool for research in metabolic diseases and has potential for development as a therapeutic agent.

Research Applications

-

Studying Lipid Metabolism: This compound can be used in both in vitro and in vivo models to investigate the role of PPARα in lipid homeostasis.[6]

-

Cardiovascular Disease Research: Given the link between dyslipidemia and atherosclerosis, this molecule can be used to explore the potential of PPARα activation in preventing or treating cardiovascular diseases.[4]

-

Non-alcoholic Fatty Liver Disease (NAFLD): PPARα agonists have shown promise in animal models of NAFLD by promoting fatty acid oxidation in the liver.[7]

Therapeutic Potential

The primary therapeutic application for this compound would be in the treatment of dyslipidemia, characterized by:

-

High levels of triglycerides.

-

Low levels of HDL cholesterol.

It may be particularly beneficial for patients with metabolic syndrome or type 2 diabetes, who often present with this lipid profile.

Experimental Protocols

The evaluation of a novel PPARα agonist involves a series of well-defined experimental protocols.

In Vitro Protocol: PPARα Transactivation Assay

This assay determines the ability of the compound to activate PPARα in a cellular context.

Objective: To quantify the dose-dependent activation of PPARα by 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid.

Methodology:

-

Cell Culture: Use a suitable cell line, such as HepG2 (human liver cancer cells), that is transiently transfected with two plasmids:

-

An expression vector for human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Compound Treatment: Seed the transfected cells in a multi-well plate and treat with increasing concentrations of the test compound (typically from 1 nM to 100 µM) for 18-24 hours. A known PPARα agonist (e.g., fenofibrate) should be used as a positive control.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Caption: Workflow for an in vitro PPARα transactivation assay.

In Vivo Protocol: Evaluation in a Dyslipidemic Animal Model

This protocol assesses the efficacy of the compound in a living organism.

Objective: To determine the effect of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid on plasma lipid levels in a relevant animal model.

Methodology:

-

Animal Model: Use a suitable model of dyslipidemia, such as C57BL/6J mice fed a high-fat diet or a transgenic mouse model expressing human ApoA-I.[5]

-

Acclimatization and Grouping: Acclimatize the animals and then randomly assign them to treatment groups (e.g., vehicle control, positive control like fenofibrate, and different doses of the test compound).

-

Dosing: Administer the compound orally (e.g., by gavage) once daily for a specified period (e.g., 2-4 weeks).

-

Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis. Tissues such as the liver can also be harvested for gene expression analysis.

-

Biochemical Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using standard enzymatic assays.

-

Gene Expression Analysis (Optional): Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPARα target genes (e.g., LPL, ApoA-I) in the liver.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a promising compound within the fibrate class, with a high potential for acting as a PPARα agonist. Its distinct chemical structure may offer a unique pharmacological profile. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers to further investigate its properties and therapeutic potential in the management of metabolic and cardiovascular diseases. Future studies should focus on a full characterization of its efficacy, safety, and pharmacokinetic profile.

References

A comprehensive list of references will be compiled based on the specific scientific literature that would be formally cited in a full whitepaper. The provided search results indicate relevant publications in journals such as the Journal of Medicinal Chemistry, PubMed, and others, which would form the basis of the reference list. For the purpose of this guide, the citations refer to the search results provided.

Sources

- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, a compound of interest in metabolic disease research. Due to the limited availability of direct data on this specific molecule, this document synthesizes information from its constituent chemical moieties and structurally related compounds, particularly those in the fibrate class of drugs. We will explore a proposed synthesis pathway, predicted physicochemical properties, a hypothesized mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, and its potential therapeutic applications in dyslipidemia and related metabolic disorders. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

Introduction

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid belongs to the family of aryloxyalkanoic acids. This structural class is notable for its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. The structure of the title compound, featuring a 2,3-dihydro-1H-inden-5-yloxy (also known as 5-indanyloxy) group linked to a 2-methylpropanoic acid moiety, suggests a potential role as a modulator of metabolic pathways. This guide will provide a detailed exploration of its chemical synthesis, predicted properties, and a scientifically grounded hypothesis of its biological activity.

Chemical Synthesis and Characterization

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis Pathway

The proposed two-step synthesis starts from commercially available 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol) and 2-bromo-2-methylpropanoic acid.

Step 1: Formation of the Sodium Phenoxide Salt

2,3-dihydro-1H-inden-5-ol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an appropriate aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the phenolic hydroxyl group and form the corresponding sodium 5-indanyloxide.

Step 2: Williamson Ether Synthesis

The in-situ generated sodium 5-indanyloxide is then reacted with 2-bromo-2-methylpropanoic acid. The nucleophilic phenoxide attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the desired ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product.

Figure 1: Proposed synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid.

Purification and Characterization

The crude product can be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compound should be confirmed by analytical methods including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid are predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid) |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water |

| pKa | Estimated to be around 4-5 for the carboxylic acid group |

| LogP | Estimated to be in the range of 2.5-3.5 |

Proposed Mechanism of Action: A PPARα Agonist

The structural similarity of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid to fibrates, a class of drugs used to treat dyslipidemia, strongly suggests that it may function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Fibrates are known to exert their lipid-lowering effects by activating PPARα.[1][2]

The Role of PPARα in Lipid Metabolism

PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.[4]

Key effects of PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[2][5]

-

Enhanced Fatty Acid Oxidation: Activation of PPARα stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[1]

-

Reduced Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the production of ApoC-III, an inhibitor of LPL, further enhancing triglyceride clearance.[5]

-

Increased HDL Cholesterol: PPARα activation increases the expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[1]

Figure 2: Hypothesized mechanism of action via PPARα activation.

Potential Therapeutic Applications

Given its proposed mechanism of action as a PPARα agonist, 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid holds potential for the treatment of various metabolic disorders, primarily those characterized by dyslipidemia.

Dyslipidemia

The primary therapeutic application would likely be in the management of dyslipidemia, specifically:

-

Hypertriglyceridemia: By enhancing the clearance of triglyceride-rich lipoproteins.

-

Low HDL Cholesterol: By promoting the synthesis of HDL particles.

Atherosclerosis

By improving the lipid profile (lowering triglycerides and increasing HDL), this compound could potentially reduce the risk of atherosclerosis and its cardiovascular complications.[4]

Metabolic Syndrome and Type 2 Diabetes

PPARα agonists have also been shown to have beneficial effects on insulin sensitivity and glucose homeostasis, suggesting a potential role in the management of metabolic syndrome and type 2 diabetes.[6]

Experimental Protocols

To validate the hypothesized biological activity, the following experimental protocols are recommended.

In Vitro PPARα Activation Assay

-

Objective: To determine if the compound can activate the PPARα receptor.

-

Method: A cell-based reporter gene assay can be employed. Cells (e.g., HEK293 or HepG2) are co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPRE linked to a luciferase reporter gene. The cells are then treated with varying concentrations of the test compound. The activation of PPARα is quantified by measuring the luciferase activity.

-

Expected Outcome: A dose-dependent increase in luciferase activity would indicate that the compound is a PPARα agonist.

In Vivo Studies in a Dyslipidemic Animal Model

-

Objective: To evaluate the lipid-lowering efficacy of the compound in a relevant animal model.

-

Model: A commonly used model is the high-fat diet-fed hamster or mouse, which develops hypertriglyceridemia and other features of dyslipidemia.

-

Method: The animals are treated with the test compound or a vehicle control for a specified period. Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol.

-

Expected Outcome: A significant reduction in plasma triglycerides and an increase in HDL cholesterol compared to the vehicle-treated group would demonstrate in vivo efficacy.

Future Research Directions

While this guide provides a foundational understanding of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial to understand its bioavailability and dosing regimen.

-

Safety and Toxicology: Comprehensive toxicological studies are required to assess its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.

-

PPAR Subtype Selectivity: Investigating its activity on other PPAR subtypes (γ and δ) to understand its full spectrum of biological effects.

Conclusion

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a promising compound for further investigation in the field of metabolic diseases. Based on its structural similarity to known fibrates, it is hypothesized to act as a PPARα agonist, offering potential therapeutic benefits for dyslipidemia and related cardiovascular conditions. The proposed synthesis and experimental protocols outlined in this guide provide a clear path for researchers to explore the pharmacological properties of this and similar molecules, ultimately contributing to the development of new therapies for metabolic disorders.

References

-

PubChem. 2-Hydroxyisobutyric acid. National Center for Biotechnology Information. [Link]

- Staels, B., & Fruchart, J. C. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Diabetes & metabolism, 31(5), 5S3-5S11.

- Li, J., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.

- Koeberle, A., et al. (2011). Pyrrole alkanoic acid derivatives as nuisance inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & medicinal chemistry letters, 21(21), 6431-6435.

-

timaeus222. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. [Link]

- Fruchart, J. C. (2001). Mechanism of action of fibrates on lipid and lipoprotein metabolism.

-

Patsnap. (2024). What are PPAR agonists and how do they work?. Patsnap Synapse. [Link]

-

PubChem. 2-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Isobutyric acid. [Link]

-

Cheméo. (2023). Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6). [Link]

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- da Silva, A. C. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.

- Brauer, G. M., & Argentar, H. (1969). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 73A(6), 619–621.

-

Wikipedia. (2023). Fibrate. [Link]

- Google Patents. (1985). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)

-

MDPI. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. [Link]

-

The Good Scents Company. (2023). 2-hydroxyisobutyric acid. [Link]

- Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of medicinal chemistry, 18(1), 53–58.

-

Simply Mechanisms. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

-

Dr.Oracle. (2023). What is the mechanism of action of fenofibrate (Fibric acid derivative)?. [Link]

-

Consensus. (2023). Therapeutic potential of PPARα/γ agonists in obesity and atherosclerosis. [Link]

- Li, Y., et al. (2018). Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. International journal of molecular sciences, 19(12), 3949.

-

Healio. (2023). Fibric acid derivatives (fibrates). [Link]

- Fruchart, J. C., Duriez, P., & Staels, B. (1999). Mechanism of action of fibrates. Presse medicale (Paris, France : 1983), 28(23), 1271–1276.

- Google P

-

Chemsrc. (2023). 2,3-Dihydro-1H-inden-1-ol. [Link]

-

Cheméo. (2023). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Fibric acid derivatives (fibrates) [healio.com]

- 3. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. droracle.ai [droracle.ai]

- 6. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

An Application Note and Experimental Protocol for the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, a fibrate analogue with potential applications in metabolic research and drug development. Structurally related to hypolipidemic agents like fenofibric acid, this compound is of significant interest for investigating peroxisome proliferator-activated receptor (PPAR) modulation. The protocols herein are designed for researchers in medicinal chemistry and pharmacology, offering detailed, step-by-step methodologies grounded in established chemical principles. We present a robust two-step synthetic route, followed by rigorous purification and analytical characterization workflows, including HPLC, NMR, and MS. An example in vitro application is also provided to guide functional assessment.

Scientific Rationale and Background

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid belongs to the family of aryloxyisobutyric acids. This chemical class is renowned for its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα). Fibrates, such as fenofibrate, are prodrugs that are hydrolyzed in vivo to their active form, the corresponding aryloxyisobutyric acid. These active metabolites function as PPARα agonists.

The activation of PPARα leads to the regulation of gene transcription involved in lipid and lipoprotein metabolism, resulting in decreased plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. Given the structural homology of the target compound to known fibrate drugs, its synthesis and study are a logical step in the exploration of novel PPARα modulators with potentially unique pharmacokinetic or pharmacodynamic profiles. The replacement of the substituted phenyl ring found in many fibrates with a 2,3-dihydro-1H-inden-5-yl (indanyl) moiety offers a novel structural variation for exploring structure-activity relationships (SAR) within this important class of therapeutic agents.

Synthesis Pathway Overview

The synthesis of the target compound is efficiently achieved via a two-step process. The first step involves the formation of an ether linkage between 5-indanol and an ethyl 2-bromoisobutyrate via a Williamson ether synthesis. The subsequent step is the saponification (base-catalyzed hydrolysis) of the resulting ester to yield the desired carboxylic acid. This classic approach is reliable and utilizes readily available starting materials.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-Indanol | ≥98% | Sigma-Aldrich | Starting material |

| Ethyl 2-bromoisobutyrate | ≥98% | Sigma-Aldrich | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Solvent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Hydrolysis reagent |

| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | For acidification |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |

| Hexanes | ACS Grade | Fisher Scientific | TLC and chromatography |

| Ethanol (EtOH) | 200 Proof | Decon Labs | Reaction solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |

| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | Reaction monitoring |

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate

This procedure is adapted from standard ether synthesis protocols for fibrate-like molecules.[1][2]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-indanol (5.0 g, 37.3 mmol, 1.0 equiv.), anhydrous potassium carbonate (10.3 g, 74.6 mmol, 2.0 equiv.), and anhydrous DMF (100 mL).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add ethyl 2-bromoisobutyrate (8.2 mL, 55.9 mmol, 1.5 equiv.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. The causality for using a carbonate base is its sufficient strength to deprotonate the phenol without causing significant hydrolysis of the ester, while DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) with a 20% ethyl acetate in hexanes mobile phase. The disappearance of the 5-indanol spot (visualized with UV light and/or potassium permanganate stain) indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester, typically as a pale yellow oil. The product can be purified by column chromatography if necessary but is often of sufficient purity for the next step.

Step 2: Saponification to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

This step hydrolyzes the ester to the final carboxylic acid product.[3][4]

-

Reaction Setup: Dissolve the crude ethyl ester from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (3.0 g, 74.6 mmol, 2.0 equiv.) in water (25 mL).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90°C) for 2-4 hours. The use of a water/ethanol mixture ensures solubility for both the organic ester and the inorganic base.

-

Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes with 1% acetic acid) until the starting ester spot is consumed. The product acid will appear as a new, more polar spot.

-

Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous residue with 100 mL of water. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl dropwise with vigorous stirring. The target carboxylic acid will precipitate as a solid. This step protonates the carboxylate salt, rendering it insoluble in water.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

-

Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.

Purification Protocol

While direct precipitation yields a relatively pure product, recrystallization is recommended to achieve high purity suitable for biological assays.

-

Solvent Selection: The choice of solvent is critical. A mixture of ethanol and water or ethyl acetate and hexanes is often effective. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

-

Procedure: a. Dissolve the crude, dry acid in a minimum amount of a hot solvent (e.g., ethanol). b. Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes slightly turbid. c. Add a few more drops of the first solvent (ethanol) to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. e. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis.

| Analysis Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline solid |

| HPLC Purity | Peak Area % | ≥98% |

| ¹H NMR | Chemical Shifts | Peaks corresponding to indanyl, methyl, and carboxylic acid protons |

| ¹³C NMR | Chemical Shifts | Peaks corresponding to all unique carbons in the structure |

| Mass Spec (ESI-) | [M-H]⁻ | Expected m/z: 233.1 |

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be used for purity analysis.[6]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile

-

Gradient: 30% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆ or CDCl₃. The carboxylic acid proton may be broad or exchange with residual water.

Mass Spectrometry (MS)

Dissolve the sample in methanol or acetonitrile and analyze using electrospray ionization (ESI) in negative mode to observe the deprotonated molecular ion [M-H]⁻.

Application: In Vitro PPARα Activation Assay

To assess the biological activity of the synthesized compound, a cell-based reporter assay is a standard method.

This assay quantitatively measures the ability of a compound to activate the PPARα receptor. The receptor, upon activation by a ligand (the test compound), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter of the reporter gene, driving the expression of luciferase. The resulting light output is directly proportional to the receptor's activation level.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

DMF is a skin and respiratory irritant. Handle with care.

-

Ethyl 2-bromoisobutyrate is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle with extreme caution, especially during the neutralization and acidification steps.

References

- Unroe, J., G. L. Wright, and M. O. Onorati. "Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents." Journal of Medicinal Chemistry, 1989. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00127a020]

- Bowen, D. M. "Synthesis of 2-Propoxy-5-Methylbenzoic Acid." Journal of Research of the National Bureau of Standards, 1965. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325983/]

- Google Patents. "2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis." Google Patents, 2018. [URL: https://patents.google.

- Sangwan, N. K., et al. "Synthesis of 2-[{2-(1-Acyl-3-aryl-4,5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides." Indian Journal of Chemistry, 2022. [URL: https://www.researchgate.

- Sun, L., et al. "Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/12646019/]

- LookChem. "General procedures for the purification of Carboxylic acids." Chempedia. [URL: https://www.lookchem.

- MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)." Molecules, 2020. [URL: https://www.mdpi.com/1420-3049/25/21/5182]

- Google Patents. "NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE." Google Patents, 2009. [URL: https://patents.google.

- Khan, I., et al. "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." Scientific Reports, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692582/]

- Dalian University of Technology. "Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone." Chemistry of Natural Compounds, 2012. [URL: https://www.researchgate.net/publication/257630777_Synthesis_of_2-5-Hydroxymethyl-2-formylpyrrol-1-ylpropionic_acid_lactone]

- Igbokwe, N. N., et al. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification..." Separation Science Plus, 2024. [URL: https://www.preprints.org/manuscript/202407.1360/v1]

- Kaczmarek, M. T., et al. "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." Amino Acids, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7904797/]

- Parlow, J. J., et al. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin." Journal of Combinatorial Chemistry, 1999. [URL: https://pubs.acs.org/doi/10.1021/cc990033o]

- PubChem. "Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate." PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- VerGo Pharma Research. "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 2012. [URL: https://www.derpharmachemica.

- Starek, M., and M. Dąbrowska. "Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples." Current Pharmaceutical Analysis, 2011. [URL: https://www.researchgate.net/publication/230614881_Chromatographic_techniques_in_analysis_of_cyclooxygenase-2_inhibitors_in_drugs_and_biological_samples]

- ECHEMI. "Carboxylic acid purification." ECHEMI. [URL: https://www.echemi.

- Post, S. M., et al. "Fibrates Suppress Bile Acid Synthesis via Peroxisome Proliferator–Activated Receptor-α–Mediated Downregulation of Cholesterol 7α-Hydroxylase and Sterol 27-Hydroxylase Expression." Arteriosclerosis, Thrombosis, and Vascular Biology, 2001. [URL: https://www.ahajournals.org/doi/10.1161/hq0101.084111]

Sources

- 1. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. repository.up.ac.za [repository.up.ac.za]

Analytical methods for detecting 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

An Application Note and Comprehensive Protocols for the Analytical Quantification of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Abstract

This document provides a detailed guide for the analytical determination of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale for method development and validation. This application note is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quantification of this compound in various matrices, from bulk drug substance to biological fluids. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems.

Introduction and Analyte Characterization

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is a carboxylic acid derivative with a core structure that includes an indane moiety linked via an ether to an isobutyric acid group. Understanding the physicochemical properties of this molecule is the cornerstone of developing effective analytical methods.

-

Structure:

-

Indane Ring System: Provides a significant hydrophobic character and a strong chromophore for UV-Vis detection.

-

Carboxylic Acid Group: This functional group is acidic, with an estimated pKa in the range of 4-5. This allows for manipulation of its charge state with pH, which is a critical aspect for chromatographic retention and extraction.

-

Ether Linkage: Generally stable, but its presence influences the overall polarity of the molecule.

-

Molecular Weight: Approximately 234.28 g/mol .

-

-

Predicted Analytical Properties:

-

Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Its solubility in aqueous solutions will be pH-dependent, with higher solubility at pH values above its pKa.

-

UV Absorbance: The presence of the aromatic indane ring suggests strong UV absorbance, likely with maxima in the 260-280 nm range.

-

Volatility: The carboxylic acid group makes the molecule non-volatile, which would necessitate derivatization for gas chromatography (GC) analysis.

-

Based on these characteristics, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry. A reversed-phase HPLC method is the most logical starting point for the analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid.

Rationale for Method Development

The goal of a reversed-phase HPLC method is to achieve a good peak shape, adequate retention, and resolution from any impurities or matrix components.

-

Column Selection: A C18 column is the standard choice for reversed-phase chromatography and is well-suited for retaining the hydrophobic indane moiety of the analyte. A column with end-capping will minimize peak tailing caused by the interaction of the acidic carboxylic acid group with residual silanols on the silica support.

-

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used.

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

-

Aqueous Phase: The pH of the aqueous phase is critical. To ensure a consistent retention time and good peak shape, the pH should be buffered at least 2 pH units away from the analyte's pKa. For a carboxylic acid, a pH of around 2.5-3.0 will suppress the ionization of the carboxyl group, leading to better retention and sharper peaks. A phosphate or formate buffer is suitable.

-

-

Detection: Given the aromatic nature of the indane ring, UV detection is ideal. A photodiode array (PDA) detector can be used to determine the optimal wavelength and to check for peak purity.

Detailed HPLC Protocol

Objective: To quantify 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid in a bulk drug substance.

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid or phosphoric acid.

-

Analytical balance.

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid.

-

Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh an amount of the sample expected to contain 10 mg of the analyte.

-

Dissolve and dilute in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is recommended to ensure the elution of any potential impurities with different polarities.

-

0-15 min: 40% B to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% B to 40% B

-

18-25 min: 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the absorbance maximum (e.g., 270 nm) and collect spectra from 200-400 nm with the PDA detector.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation (Self-Validating System): This protocol should be validated according to ICH Q2(R1) guidelines, including:

-

Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

-

Linearity: Demonstrate a linear relationship between concentration and response over the intended range.

-

Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

-

Robustness: Intentionally vary parameters like mobile phase composition, pH, and column temperature to assess the method's reliability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis in plasma or tissue samples, LC-MS/MS is the method of choice.[1][2][3][4]

Rationale for Method Development

-